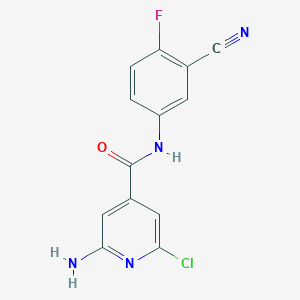
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide, commonly known as CPBS, is a chemical compound that has been widely used in scientific research for its unique properties. CPBS is a sulfonamide derivative that is commonly used as a probe molecule to study the interactions between proteins and ligands.
作用機序
CPBS acts as a competitive inhibitor of protein-ligand interactions. It binds to the active site of the protein, preventing the ligand from binding. This mechanism of action allows researchers to study the binding of ligands to proteins in a controlled environment.
Biochemical and Physiological Effects:
CPBS has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not affect cell viability, proliferation, or apoptosis. CPBS has also been shown to have no significant effects on animal behavior or physiology.
実験室実験の利点と制限
One of the main advantages of CPBS is its ability to act as a competitive inhibitor in protein-ligand interactions. This allows researchers to study the binding of ligands to proteins in a controlled environment. CPBS is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of CPBS is its specificity. It only binds to certain proteins and may not be effective in studying the interactions of other proteins. Additionally, CPBS may not be effective in studying the interactions of ligands that bind to allosteric sites on proteins.
将来の方向性
There are several future directions for CPBS research. One area of interest is the development of CPBS derivatives with improved specificity for certain proteins. Another area of interest is the use of CPBS in the development of new drugs for the treatment of diseases. CPBS has also been used in the development of biosensors for the detection of ligands in biological samples.
合成法
CPBS can be synthesized by reacting 4-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields CPBS as a white crystalline solid with a melting point of 174-176°C.
科学的研究の応用
CPBS is commonly used as a probe molecule to study the interactions between proteins and ligands. It has been used to study the binding of ligands to the ATP-binding site of protein kinases, as well as the binding of ligands to the active site of enzymes. CPBS has also been used to study the binding of ligands to the estrogen receptor.
特性
IUPAC Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-6-9(12)2-3-11(8)17(15,16)14-10-4-5-13-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYIYROZDEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)

![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)

![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)